molecular formula C13H22N6 B5855385 N-(4,6-dimethyl-2-pyrimidinyl)-4-ethyl-1-piperazinecarboximidamide

N-(4,6-dimethyl-2-pyrimidinyl)-4-ethyl-1-piperazinecarboximidamide

Katalognummer B5855385
Molekulargewicht: 262.35 g/mol
InChI-Schlüssel: UZSKCQHPWZYKMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,6-dimethyl-2-pyrimidinyl)-4-ethyl-1-piperazinecarboximidamide, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDK) 4 and 6. It has been extensively studied for its potential use in cancer treatment.

Wirkmechanismus

N-(4,6-dimethyl-2-pyrimidinyl)-4-ethyl-1-piperazinecarboximidamide inhibits the activity of CDK4 and CDK6, which are key regulators of the cell cycle. By blocking CDK4/6 activity, this compound prevents the progression of cells from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest and inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have selective effects on cancer cells, with minimal toxicity to normal cells. It has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. In addition, this compound has been shown to enhance the immune response to cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4,6-dimethyl-2-pyrimidinyl)-4-ethyl-1-piperazinecarboximidamide has several advantages for lab experiments, including its ability to selectively target cancer cells and its potential for use in combination with other therapies. However, it also has limitations, including the need for further research to determine optimal dosing and timing of administration.

Zukünftige Richtungen

There are several future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-4-ethyl-1-piperazinecarboximidamide. One area of focus is the development of biomarkers to predict response to this compound. Another area of research is the investigation of this compound in combination with other therapies, such as immunotherapy. Additionally, further studies are needed to determine the optimal dosing and timing of administration of this compound in different types of cancer.

Synthesemethoden

N-(4,6-dimethyl-2-pyrimidinyl)-4-ethyl-1-piperazinecarboximidamide can be synthesized through a multi-step process involving the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-ethyl-1-piperazinecarboximidamide. The final product is obtained through purification and crystallization.

Wissenschaftliche Forschungsanwendungen

N-(4,6-dimethyl-2-pyrimidinyl)-4-ethyl-1-piperazinecarboximidamide has been studied extensively for its potential use in cancer treatment. It has shown promising results in preclinical studies as a CDK4/6 inhibitor in breast cancer, melanoma, and other solid tumors. Clinical trials have also demonstrated its efficacy in combination with other therapies in the treatment of advanced breast cancer.

Eigenschaften

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-4-ethylpiperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6/c1-4-18-5-7-19(8-6-18)12(14)17-13-15-10(2)9-11(3)16-13/h9H,4-8H2,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSKCQHPWZYKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=NC2=NC(=CC(=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)/C(=N\C2=NC(=CC(=N2)C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.